molecular formula C14H18N2O2 B5877423 2-[(cyclohexylcarbonyl)amino]benzamide

2-[(cyclohexylcarbonyl)amino]benzamide

Cat. No. B5877423
M. Wt: 246.30 g/mol
InChI Key: QUXANUDLAGIWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylcarbonyl)amino]benzamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. This compound is also known as N-cyclohexyl-2-benzamidoacetamide or CCBA. It has a molecular weight of 277.38 g/mol and a melting point of 167-169°C.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylcarbonyl)amino]benzamide involves its ability to bind to the active site of proteases and inhibit their activity. This compound contains a carbonyl group that forms a covalent bond with the active site of the enzyme, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-[(Cyclohexylcarbonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(cyclohexylcarbonyl)amino]benzamide in lab experiments is its ability to selectively inhibit proteases. This compound has also been shown to have low toxicity and good stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(cyclohexylcarbonyl)amino]benzamide in scientific research. One area of interest is the development of new protease inhibitors based on the structure of this compound. Another area of interest is the study of the role of proteases in various diseases, such as cancer and Alzheimer's disease. Additionally, this compound may have potential applications in drug development and as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]benzamide has been widely used in scientific research as a tool for studying various biological processes. It is commonly used as a protease inhibitor and has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of proteases in various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-(cyclohexanecarbonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXANUDLAGIWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylcarbonylamino)benzamide

Synthesis routes and methods

Procedure details

Anthranilamide was treated with cyclohexanecarbonyl chloride and triethylamine in dichloromethane, followed by washing (10% citric acid; water; sat. sodium bicarbonate; and sat. sodium chloride) and evaporated to give a nearly quantitative yield of 2-(cyclohexylcarbonylamino)benzamide as a white solid, which was used immediately in the next step.
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